2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione
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Overview
Description
2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of azepinoquinazolines, which are characterized by a fused ring system containing nitrogen atoms. The presence of iodine and sulfur in its structure further enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and thionyl chloride to form the corresponding sulfonamide anhydride.
Condensation Reaction: The sulfonamide anhydride is then condensed with caprolactam to yield the desired azepinoquinazoline compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium azide, potassium cyanide, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Azides, nitriles.
Scientific Research Applications
2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a bronchodilator and anti-asthmatic agent has been explored, showing promising results in preclinical studies
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Lacks the iodine and thione groups, making it less reactive in certain chemical transformations.
6,7,8,9,10,12-Hexahydro-azepino[2,1-b]quinazolin-12-one: An analogue of vasicine with potent bronchodilatory and anti-asthmatic properties.
Uniqueness
2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione stands out due to the presence of both iodine and thione groups, which enhance its reactivity and potential for diverse chemical and biological applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
65533-99-5 |
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Molecular Formula |
C13H13IN2S |
Molecular Weight |
356.23 g/mol |
IUPAC Name |
2-iodo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-12-thione |
InChI |
InChI=1S/C13H13IN2S/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2 |
InChI Key |
XDWKTTSANTYKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)I)C(=S)N2CC1 |
Origin of Product |
United States |
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